molecular formula C26H22N2O7 B12467136 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12467136
M. Wt: 474.5 g/mol
InChI Key: FJNPMGVSDDRRJD-UHFFFAOYSA-N
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Description

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a combination of nitrophenoxy and pyrrolidine carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the nitrophenoxy intermediate, which is then coupled with the pyrrolidine carboxylate derivative under specific reaction conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective and efficient reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro compounds .

Scientific Research Applications

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can undergo redox reactions, generating reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes, making the compound effective in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H22N2O7

Molecular Weight

474.5 g/mol

IUPAC Name

[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C26H22N2O7/c1-17-2-6-20(7-3-17)27-15-19(14-25(27)30)26(31)34-16-24(29)18-4-10-22(11-5-18)35-23-12-8-21(9-13-23)28(32)33/h2-13,19H,14-16H2,1H3

InChI Key

FJNPMGVSDDRRJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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